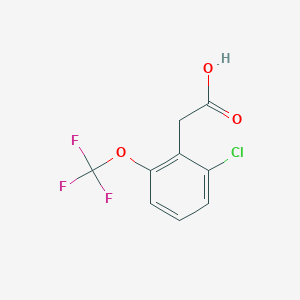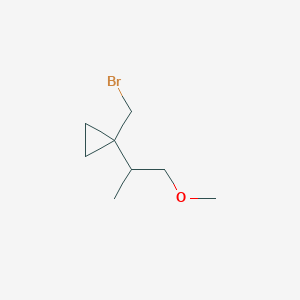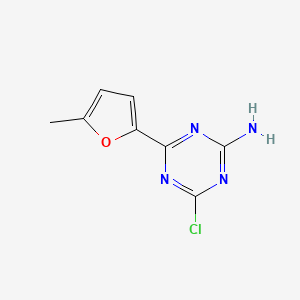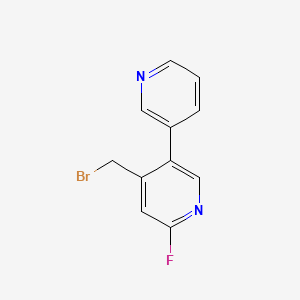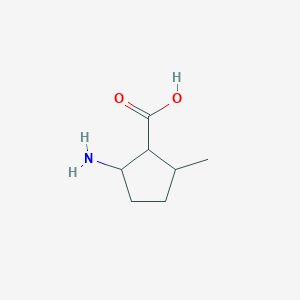
2-Amino-5-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methylcyclopentane-1-carboxylic acid is a cyclic amino acid with a unique structure that includes a five-membered cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid . This intermediate can then be further functionalized to introduce the amino and methyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process may also involve steps such as esterification, hydrolysis, and amination to achieve the desired structure.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Amino-5-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Amino-5-methylcyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of enzymes involved in the synthesis of S-adenosyl-L-methionine . This inhibition is dependent on the ring size and the presence of specific functional groups, which interact with the enzyme’s active site.
Comparison with Similar Compounds
1-Aminocyclopentane-1-carboxylic acid (cycloleucine): A competitive inhibitor of S-adenosyl-L-methionine synthesis.
2-Methylcyclopentane-1-carboxylic acid: Shares a similar cyclopentane ring structure but lacks the amino group.
Uniqueness: 2-Amino-5-methylcyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the cyclopentane ring
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-amino-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-2-3-5(8)6(4)7(9)10/h4-6H,2-3,8H2,1H3,(H,9,10) |
InChI Key |
BOROYIIFTARKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


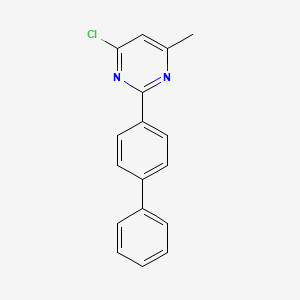
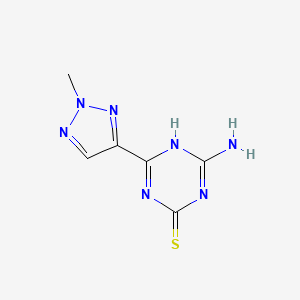

![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)

![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)
![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)
